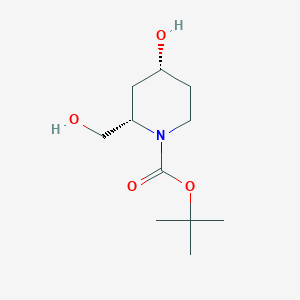
N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline” is a complex organic compound. The cyclopropyl group in this compound is a chemical structure derived from cyclopropane, typically produced in a cyclopropanation reaction .
Synthesis Analysis
The synthesis of compounds with a cyclopropyl group can be achieved through various methods. One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes . Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts .
Molecular Structure Analysis
The cyclopropyl group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two . Due to the unfavoured bond angles (60°), cyclopropyl groups are highly strained .
Chemical Reactions Analysis
Cyclopropyl groups are good donors in hyperconjugation resulting in a considerable stabilization of carbocations . In contrast to double bonds, stabilization of radicals is weaker and stabilization of carbanions is negligible .
Applications De Recherche Scientifique
Synthetic Routes and Chemical Transformations
- Convenient Preparation of Fluoroalkoxy Butadienes : A study described the synthesis of 2-fluoro-3-alkoxy-1,3-butadienes, showcasing a method that could be relevant for synthesizing structurally similar compounds like N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline. These dienes underwent smooth 4 + 2 cycloaddition reactions, indicating potential synthetic utility in creating complex fluorinated molecules (Patrick, Rogers, & Gorrell, 2002).
- Palladium-Catalyzed Amination : Research on the palladium-catalyzed amination of aryl halides and aryl triflates suggests methodologies that could be applied to the synthesis or modification of this compound, providing insights into the formation of complex aniline derivatives (Wolfe & Buchwald, 2003).
Biological Applications and Medicinal Chemistry
- Antimicrobial Activity : A study on 8-methoxyquinolones with substituted pyrrolidinyl derivatives highlighted the potent activity against gram-positive and negative bacteria. Such research underscores the importance of structural modifications like those in this compound for developing new antimicrobial agents (Kawakami et al., 2000).
- Antiviral and Antimycobacterial Compounds : The synthesis of monofluorinated cyclopropanoid nucleosides for antiviral studies, as well as evaluations against Mycobacterium tuberculosis, illustrates the potential medical applications of fluorinated compounds. These studies suggest areas where this compound or similar molecules could find relevance in drug development and therapeutic applications (Rosen et al., 2004).
Chemical Properties and Structural Analysis
- Fluorinated Cyclopropanes : Research into the asymmetric synthesis of fluorinated cyclopropanes highlights the unique properties imparted by fluorine atoms, including biological activity and metabolic stability. This work underscores the importance of fluorine in drug design and could inform the use of this compound in medicinal chemistry (Pons et al., 2021).
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline involves the reaction of 3-fluoro-4-methoxyaniline with cyclopropylmethyl chloride in the presence of a base to form the intermediate N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline. The intermediate is then purified and isolated through recrystallization.", "Starting Materials": [ "3-fluoro-4-methoxyaniline", "cyclopropylmethyl chloride", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-fluoro-4-methoxyaniline in a suitable solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the solution.", "Step 2: Add cyclopropylmethyl chloride to the solution and stir the mixture at room temperature for several hours.", "Step 3: Extract the product with a suitable solvent (e.g. dichloromethane) and wash the organic layer with water and brine.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Step 5: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product through recrystallization using a suitable solvent (e.g. ethanol).", "Step 7: Dry the purified product under vacuum to obtain N-(cyclopropylmethyl)-3-fluoro-4-methoxyaniline as a white solid." ] } | |
Numéro CAS |
1154385-82-6 |
Formule moléculaire |
C11H14FNO |
Poids moléculaire |
195.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



